molecular formula C16H16F2N2 B14516151 1,4-Bis(2-fluorophenyl)piperazine CAS No. 63523-84-2

1,4-Bis(2-fluorophenyl)piperazine

Katalognummer: B14516151
CAS-Nummer: 63523-84-2
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: WOXUSMOAUXCMEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a cyclic molecule containing two nitrogen atoms at positions 1 and 4, and it is widely used in the pharmaceutical industry due to its diverse biological activities. The incorporation of fluorine atoms into the phenyl rings enhances the compound’s chemical stability and biological activity .

Vorbereitungsmethoden

The synthesis of 1,4-Bis(2-fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of an organic solvent such as isopropanol and a base like potassium carbonate. The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1,4-Bis(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, solvents such as isopropanol, and other nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(2-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It serves as a building block for the development of drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,4-Bis(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can modulate various physiological processes, including neurotransmission and muscle contraction . Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

63523-84-2

Molekularformel

C16H16F2N2

Molekulargewicht

274.31 g/mol

IUPAC-Name

1,4-bis(2-fluorophenyl)piperazine

InChI

InChI=1S/C16H16F2N2/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12H2

InChI-Schlüssel

WOXUSMOAUXCMEO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.